An In-Depth Technical Guide to 4-((TMS)ethynyl)-7-azaindole: Physicochemical Properties and Synthetic Strategies
An In-Depth Technical Guide to 4-((TMS)ethynyl)-7-azaindole: Physicochemical Properties and Synthetic Strategies
Abstract
This technical guide provides a comprehensive overview of 4-((trimethylsilyl)ethynyl)-7-azaindole, a key heterocyclic building block in modern medicinal chemistry. The 7-azaindole scaffold is a privileged structure, recognized for its role in developing potent kinase inhibitors and other therapeutic agents.[1][2][3][4] The introduction of a TMS-protected ethynyl group at the C4 position offers synthetic versatility for constructing complex molecular architectures through subsequent coupling reactions. This document details the core physicochemical properties of the title compound, provides validated synthetic and analytical protocols, and discusses its strategic applications in drug discovery programs.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole and purine systems, a feature that medicinal chemists leverage to modulate physicochemical properties such as solubility, pKa, and lipophilicity.[1][2][4] Its defining characteristic is the ability of the pyrrole N-H and the adjacent pyridine N7 to act as a bidentate hydrogen bond donor and acceptor, respectively. This arrangement mimics the hinge-binding motif of adenosine triphosphate (ATP) in protein kinases, making 7-azaindole a highly effective scaffold for designing kinase inhibitors.[3][4][5] Several successful drugs, including the BRAF inhibitor Vemurafenib, are built upon this framework, underscoring its therapeutic importance.[1][2][3]
The strategic functionalization of this core is paramount. 4-((TMS)ethynyl)-7-azaindole serves as a stable, yet reactive, intermediate. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions while allowing for facile deprotection when needed. The ethynyl moiety itself is a versatile handle for introducing further complexity via reactions like the Sonogashira coupling, click chemistry, or cyclization reactions.
Molecular Structure and Core Physicochemical Properties
The unique arrangement of functional groups in 4-((TMS)ethynyl)-7-azaindole dictates its chemical behavior and utility.
Caption: Key functional domains of the 4-((TMS)ethynyl)-7-azaindole structure.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₄N₂Si | Defines the elemental composition and exact mass. |
| Molecular Weight | 214.34 g/mol | Influences diffusion rates and membrane permeability. |
| Predicted logP | ~2.5 - 3.5 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |
| Predicted pKa | ~3.5 - 4.5 (pyridinium ion) | The basicity of the N7 nitrogen is crucial for target interaction and salt formation.[5] |
| Appearance | Typically an off-white to yellow or brown solid.[6] | Basic physical state observation. |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMSO). Poorly soluble in water. | Critical for reaction conditions, formulation, and bioavailability.[7] |
| Hydrogen Bond Donors | 1 (N-H) | Key for hinge-binding interactions in kinases.[3] |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Alkyne π-system) | The pyridine nitrogen is a primary acceptor for target binding.[3] |
Synthesis and Purification: A Validated Protocol
The most reliable and common method for synthesizing 4-((TMS)ethynyl)-7-azaindole is through a Sonogashira cross-coupling reaction. This protocol details the synthesis starting from a halogenated 7-azaindole precursor, typically 4-chloro- or 4-iodo-7-azaindole. The choice of halide is a critical experimental parameter; iodide precursors are generally more reactive but often more expensive than their chloride counterparts.
Caption: Workflow for the Sonogashira synthesis of 4-((TMS)ethynyl)-7-azaindole.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from established methodologies for the synthesis of substituted azaindoles.[8][9][10]
Materials:
-
4-Chloro-7-azaindole (1.0 equiv)
-
Ethynyltrimethylsilane (1.5 - 2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.03 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 4-chloro-7-azaindole. Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₂Cl₂ and CuI.
-
Solvent and Amine: Add anhydrous triethylamine, followed by the anhydrous reaction solvent. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Degassing (Causality): The reaction mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and lead to undesired side reactions like Glaser coupling of the alkyne.
-
Alkyne Addition: Add ethynyltrimethylsilane dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues.[8] Rinse the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried organic phase. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.[11]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is essential. The following methods are standard for characterizing 4-((TMS)ethynyl)-7-azaindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation. Expected signals include:
-
A singlet around 0.25 ppm integrating to 9H for the TMS group protons.[10]
-
Aromatic protons of the azaindole core, typically between 6.5 and 8.5 ppm. The specific shifts and coupling constants will be characteristic of the 4-substituted pattern.
-
A broad singlet for the N-H proton, often above 10 ppm, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will confirm the presence of all carbon atoms. Key signals include:
-
The TMS methyl carbons near 0 ppm.
-
Two quaternary alkyne carbons, typically between 90 and 105 ppm.[10]
-
Aromatic carbons of the azaindole core in the 100-150 ppm range.
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI+) is used to confirm the exact mass of the molecule, typically by observing the [M+H]⁺ ion. This provides unequivocal confirmation of the elemental formula.[8][10]
Chromatography
-
TLC: Used for reaction monitoring and preliminary purity assessment. The product is expected to be less polar than the starting 4-halo-7-azaindole.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is employed to determine the purity of the final compound and confirm its molecular weight.[11]
Reactivity and Applications in Drug Discovery
The primary utility of 4-((TMS)ethynyl)-7-azaindole is as a versatile intermediate. The TMS group can be selectively removed under mild conditions to reveal the terminal alkyne, which can then undergo a variety of transformations.
Caption: Key reaction pathways for utilizing 4-((TMS)ethynyl)-7-azaindole.
-
Deprotection to Terminal Alkyne: The TMS group is readily cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF) or basic conditions such as potassium carbonate in methanol.[12] This unmasks the reactive terminal alkyne.
-
Further Sonogashira Coupling: The resulting 4-ethynyl-7-azaindole can be coupled with a second aryl or heteroaryl halide. This allows for the rapid construction of complex, "flat" aromatic systems often desired for kinase inhibitors to occupy the ATP binding site.
-
Click Chemistry: The terminal alkyne is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, providing a highly efficient route to 1,2,3-triazole-linked conjugates. This is a powerful tool for fragment-based drug discovery (FBDD).
-
Cyclization and Annulation Reactions: The alkyne can participate in various metal-catalyzed cyclization reactions to build additional fused ring systems onto the 7-azaindole core.
By leveraging these reactions, drug development professionals can use 4-((TMS)ethynyl)-7-azaindole as a cornerstone to build libraries of diverse compounds for screening against various biological targets, particularly protein kinases.[13]
Conclusion
4-((TMS)ethynyl)-7-azaindole is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its physicochemical properties are well-suited for its role as a synthetic intermediate, and its reactivity profile opens numerous avenues for molecular diversification. The protocols and data presented in this guide offer a validated framework for the synthesis, characterization, and strategic application of this valuable compound, empowering researchers to accelerate the discovery of next-generation therapeutics.
References
- Experimental Details - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
-
Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 275-284. DOI:10.1039/C3OB41798K. Retrieved from [Link]
- Kumaran, K., et al. (2012). Microbial Studies of New 3- and 4 - substituted in 7- Aza Indole Derivatives. International Journal of PharmTech Research, 4(1), 172-178.
-
El-Ghanam, A. M. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
-
Synthesis of Azaindoles. (n.d.). Chinese Journal of Chemistry. Retrieved from [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Supplementary Information. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
Supplementary Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2010). Molecules, 15(8), 5490-5501. Retrieved from [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2021). ACS Infectious Diseases, 7(11), 3128-3141. Retrieved from [Link]
-
Azaindole Therapeutic Agents. (2020). Current Medicinal Chemistry, 27(1). Retrieved from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(9), 1543. Retrieved from [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters, 8(9), 980-985. Retrieved from [Link]
-
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. (2022). Journal of Medicinal Chemistry, 65(17), 11548-11566. Retrieved from [Link]
-
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. (2018). Molecules, 23(1), 195. Retrieved from [Link]
-
Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. (2020). The Journal of Organic Chemistry, 85(15), 9645-9657. Retrieved from [Link]
-
Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-Azaindole Appended (Phenylethynyl)-Fluorene Derivatives. (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 88075-18-7: Phenol, 4-[(trimethylsilyl)ethynyl]- [cymitquimica.com]
- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. rsc.org [rsc.org]
- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
